
1-(5-Chloropyrazin-2-yl)cyclopropan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-Chloropyrazin-2-yl)cyclopropan-1-amine is a chemical compound that features a cyclopropane ring attached to a pyrazine ring substituted with a chlorine atom at the 5-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Chloropyrazin-2-yl)cyclopropan-1-amine typically involves the reaction of 2,5-dichloropyrazine with cyclopropanamine under specific conditions. One common method includes heating a mixture of 2,5-dichloropyrazine and cyclopropanamine in the presence of a base such as potassium carbonate in a suitable solvent like N-methyl-2-pyrrolidone (NMP) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 1-(5-Chloropyrazin-2-yl)cyclopropan-1-amine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the pyrazine ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide can be used to replace the chlorine atom with other functional groups.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed:
Substitution Products: Various substituted pyrazine derivatives.
Oxidation Products: Oxidized forms of the pyrazine ring.
Reduction Products: Reduced forms of the pyrazine ring.
Aplicaciones Científicas De Investigación
1-(5-Chloropyrazin-2-yl)cyclopropan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of biological pathways and interactions.
Industry: Utilized in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-(5-Chloropyrazin-2-yl)cyclopropan-1-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
- 1-(5-Chloropyrimidin-2-yl)cyclopropan-1-amine
- 1-(5-Bromopyrazin-2-yl)cyclopropan-1-amine
Comparison: 1-(5-Chloropyrazin-2-yl)cyclopropan-1-amine is unique due to the presence of the chlorine atom on the pyrazine ring, which can influence its reactivity and interactions. Compared to similar compounds, it may exhibit different chemical and biological properties, making it suitable for specific applications .
Propiedades
Fórmula molecular |
C7H8ClN3 |
|---|---|
Peso molecular |
169.61 g/mol |
Nombre IUPAC |
1-(5-chloropyrazin-2-yl)cyclopropan-1-amine |
InChI |
InChI=1S/C7H8ClN3/c8-6-4-10-5(3-11-6)7(9)1-2-7/h3-4H,1-2,9H2 |
Clave InChI |
BLOQRJWHLRTQDY-UHFFFAOYSA-N |
SMILES canónico |
C1CC1(C2=CN=C(C=N2)Cl)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


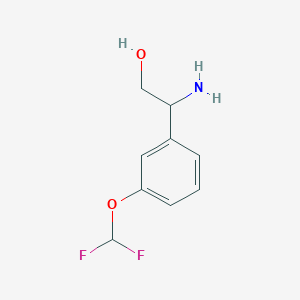
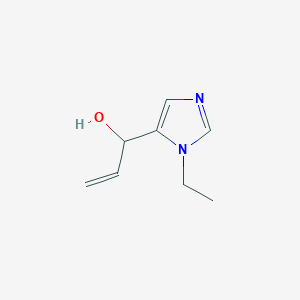
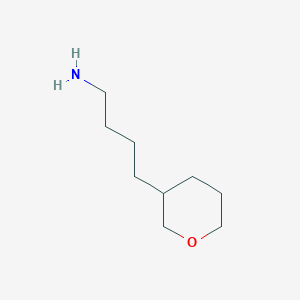
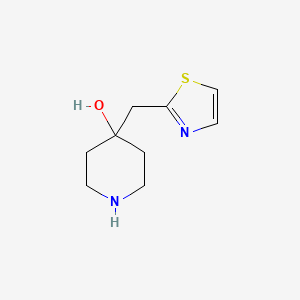
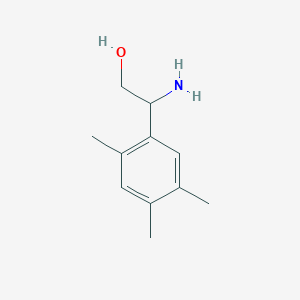
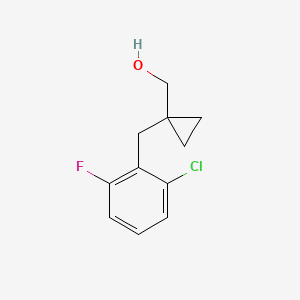
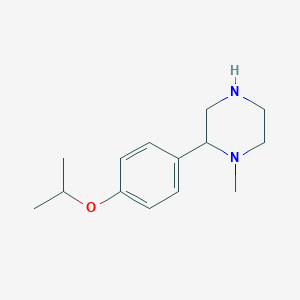
![rac-tert-butyl (1R,5S)-1-(tetramethyl-1,3,2-dioxaborolan-2-yl)-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B13600663.png)
![2-[(1E)-3-ethylpent-1-en-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13600668.png)
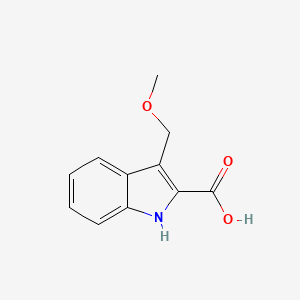
![4-(Benzo[d]thiazol-2-yl)-2-methylbutan-2-amine](/img/structure/B13600683.png)
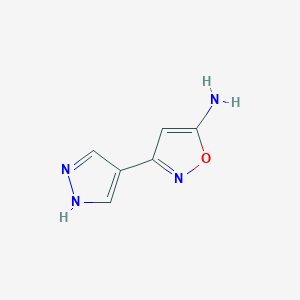
![1-Propanone, 2-amino-1-[4-(methylthio)phenyl]-](/img/structure/B13600691.png)
![14-Iodo-1,10-diazatricyclo[9.4.0.0,3,8]pentadeca-3,5,7,10,12,14-hexaen-9-imine hydrobromide](/img/structure/B13600712.png)
